2-Methyl-5-(4-propylbenzoyl)pyridine

Description

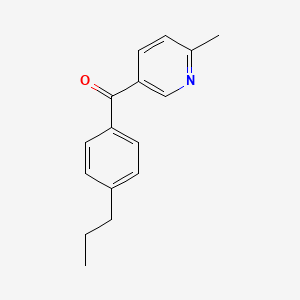

Structure

2D Structure

Properties

IUPAC Name |

(6-methylpyridin-3-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-4-13-6-9-14(10-7-13)16(18)15-8-5-12(2)17-11-15/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNWYCCSFNMXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-propylbenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the acylation of 2-methylpyridine with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this method, 2-methyl-5-bromopyridine is coupled with 4-propylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-propylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction of the carbonyl group in the 4-propylbenzoyl moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), and sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives of the 4-propylbenzoyl group.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that compounds similar to 2-Methyl-5-(4-propylbenzoyl)pyridine exhibit significant anticancer activities. For instance, pyridine derivatives have been shown to interact with folic acid metabolic pathways, making them potential candidates for treating various neoplasms, including leukemia and breast cancer . The ability of these compounds to act on enzymes utilizing folic acid suggests a promising avenue for developing new therapeutic agents.

Antimicrobial Activity

Pyridine derivatives are also noted for their antimicrobial properties. Studies have demonstrated that certain pyridine compounds can inhibit the growth of pathogenic bacteria and fungi. This antimicrobial activity is crucial for developing new antibiotics and antifungal agents, especially in an era of increasing antibiotic resistance .

Materials Science Applications

Polymer Additives

this compound can serve as an effective additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and UV resistance, making it suitable for applications in coatings and plastics . The compound's ability to absorb UV light can protect materials from degradation, extending their lifespan.

Dyes and Pigments

The compound's structural features allow it to be explored as a dye or pigment in textile and plastic industries. Its potential to impart color while providing stability against light exposure makes it a candidate for high-performance applications .

Chemical Intermediate

Synthesis of Other Compounds

this compound is valuable as an intermediate in synthesizing more complex organic molecules. Its functional groups can be modified to create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals . The versatility of this compound in synthetic pathways highlights its importance in organic chemistry.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Potential treatment for leukemia, breast cancer |

| Antimicrobial Agent | Effective against various pathogens | |

| Materials Science | Polymer Additive | Enhances thermal stability and UV resistance |

| Dyes and Pigments | Imparts color with light stability | |

| Chemical Intermediate | Synthesis of Complex Organic Molecules | Useful in pharmaceuticals and agrochemicals |

Case Studies

- Anticancer Research : A study conducted on pyridine derivatives demonstrated their efficacy against various cancer cell lines, indicating potential pathways for drug development targeting folic acid metabolism .

- Antimicrobial Efficacy : Research published in Current Chemistry Letters highlighted the antimicrobial activity of pyridine-based compounds against Escherichia coli, showcasing their potential in developing new antibiotics .

- Polymeric Applications : Investigations into the use of pyridine derivatives as additives in polymer formulations revealed improvements in UV stability and mechanical properties, suggesting practical applications in consumer products .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-propylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring allows for interactions with nucleophilic and electrophilic sites, while the 4-propylbenzoyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparison of 2-methyl-5-(4-propylbenzoyl)pyridine with structurally related pyridine derivatives highlights the impact of substituents on physicochemical and biological properties:

Key Observations:

- Electronic Effects : The electron-withdrawing benzoyl group may polarize the pyridine ring, contrasting with the electron-deficient trifluoromethyl group in the patent compound, which enhances metabolic stability .

- The absence of such groups in this compound suggests differing pharmacological profiles .

Biological Activity

2-Methyl-5-(4-propylbenzoyl)pyridine is an organic compound belonging to the pyridine family, characterized by a methyl group at the second position and a 4-propylbenzoyl group at the fifth position of the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C18H21NO

- CAS Number : 1187164-79-9

- IUPAC Name : (6-methylpyridin-3-yl)-(4-propylphenyl)methanone

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have shown that certain pyridine derivatives, including this compound, possess the ability to inhibit cancer cell growth. The mechanism is thought to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, a study highlighted its potential in inhibiting cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, which could make it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory potential. Research indicates that it may inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may act as a ligand for various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes responsible for inflammatory processes and cancer progression.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2-Methyl-5-(4-methylbenzoyl)pyridine | Moderate | No | Yes |

| 2-Methyl-5-vinylpyridine | Yes | Moderate | No |

This table illustrates that while some compounds share similar activities, this compound stands out due to its broad spectrum of biological effects.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Anti-inflammatory Research : Another study demonstrated that the compound effectively reduced inflammation markers in a murine model of arthritis, highlighting its therapeutic potential for inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 2-methyl-5-(4-propylbenzoyl)pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-methyl-5-bromopyridine with 4-propylbenzoyl chloride in the presence of a base (e.g., triethylamine) under reflux in a solvent like dichloromethane. The base neutralizes HCl byproducts, driving the reaction to completion. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Key factors affecting yield include stoichiometric ratios, reaction time (12-24 hours), and temperature (40-60°C) .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

- NMR (¹H/¹³C) : To confirm substitution patterns on the pyridine and benzoyl groups. For example, the methyl group at position 2 of pyridine appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with substitution.

- Mass Spectrometry (HRMS) : To verify molecular weight (calculated for C₁₆H₁₇NO: 239.13 g/mol).

- HPLC : For purity assessment, using a C18 column with acetonitrile/water gradients. Retention times should be compared against synthetic standards .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate the compound degrades under prolonged exposure to light or humidity. Recommended storage: in amber vials at -20°C under inert gas (N₂/Ar). Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% degradation when properly sealed .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in enzyme inhibition assays (e.g., p38 MAP kinase) may arise from variations in assay conditions (e.g., ATP concentration, pH). To address this:

Q. How can computational modeling guide the design of derivatives with enhanced binding to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like cyclooxygenase-2 (COX-2). The 4-propylbenzoyl group may occupy hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds. QSAR models based on substituent electronic parameters (Hammett σ) can optimize activity .

Q. What experimental approaches elucidate the compound’s role in supramolecular assemblies?

- X-ray crystallography : To analyze hydrogen-bonding networks (e.g., C=O···H-N interactions).

- FT-IR : To detect shifts in carbonyl stretches (~1680 cm⁻¹) upon coordination.

- TGA/DSC : To assess thermal stability of co-crystals or metal-organic frameworks (MOFs) .

Q. How do solvent polarity and catalyst choice affect regioselectivity in downstream derivatization?

In Suzuki-Miyaura coupling, polar aprotic solvents (DMF) favor coupling at the pyridine’s 5-position, while Pd(PPh₃)₄ increases yields (>80%) compared to PdCl₂. For Friedel-Crafts acylation, AlCl₃ in dichloroethane directs electrophilic substitution to the benzoyl group’s para position .

Key Recommendations for Researchers

- Synthetic Challenges : Prioritize anhydrous conditions to minimize hydrolysis of the benzoyl chloride intermediate .

- Data Reproducibility : Share raw spectral data and crystallization parameters in public repositories (e.g., Cambridge Structural Database).

- Safety : Use fume hoods and PPE when handling reactive intermediates (e.g., benzoyl chlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.